Cas no 2870668-39-4 (1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1))

1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1)
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- インチ: 1S/C8H11N3.ClH/c1-2-3-4-5-11-7-8(9)6-10-11;/h1,6-7H,3-5,9H2;1H
- InChIKey: WVBYKWVIKAEPGJ-UHFFFAOYSA-N
- ほほえんだ: N1(CCCC#C)C=C(N)C=N1.[H]Cl
1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39669009-0.25g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 0.25g |
$789.0 | 2025-03-16 | |
Enamine | EN300-39669009-0.05g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 0.05g |
$719.0 | 2025-03-16 | |
Enamine | EN300-39669009-0.1g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 0.1g |
$755.0 | 2025-03-16 | |
Enamine | EN300-39669009-0.5g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 0.5g |
$823.0 | 2025-03-16 | |
Enamine | EN300-39669009-2.5g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 2.5g |
$1680.0 | 2025-03-16 | |
Enamine | EN300-39669009-10.0g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 10.0g |
$3683.0 | 2025-03-16 | |
Enamine | EN300-39669009-1.0g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 1.0g |
$857.0 | 2025-03-16 | |
Enamine | EN300-39669009-5.0g |
1-(pent-4-yn-1-yl)-1H-pyrazol-4-amine hydrochloride |
2870668-39-4 | 95.0% | 5.0g |
$2485.0 | 2025-03-16 |
1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) 関連文献
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1. Back matter
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1)に関する追加情報
Introduction to 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) and Its Significance in Modern Chemical Biology
1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1), identified by the CAS number 2870668-39-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and a unique pentynyl substituent, has garnered attention due to its structural features and potential biological activities. The hydrochloride salt form enhances its solubility, making it a valuable candidate for further investigation in various biochemical pathways.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its versatility and ability to interact with biological targets. Specifically, 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) incorporates a terminal alkyne group at the 4-position of the pyrazole ring. This modification introduces reactivity that can be exploited for further functionalization or for studying specific interactions within cellular environments. The presence of the pentynyl group not only contributes to the molecule's complexity but also opens avenues for exploring its role in enzyme inhibition or receptor binding.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological processes through precise targeting. The alkyne moiety in 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) has been particularly explored for its potential to participate in bioconjugation reactions. These reactions are pivotal in the creation of probes for imaging techniques or in the development of drug delivery systems. For instance, click chemistry approaches leveraging cycloaddition reactions with azides have been widely used to attach this compound to biomolecules, enhancing its utility in diagnostic and therapeutic applications.
The hydrochloride salt form of this compound is particularly noteworthy due to its improved pharmacokinetic properties compared to the free base. Solubility is a critical factor in drug development, as it directly influences bioavailability and formulation. By converting 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) into its salt form, researchers can enhance its solubility in aqueous solutions, facilitating intravenous administration or oral delivery systems. This feature makes it an attractive candidate for preclinical studies aimed at evaluating its efficacy and safety profiles.
Recent studies have begun to uncover the potential therapeutic applications of derivatives of pyrazole-based compounds. The unique combination of structural elements in 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) suggests that it may exhibit inhibitory activity against certain kinases or other enzymes involved in cancer progression. Preliminary computational modeling has suggested that the pentynyl group could interact with specific residues in target proteins, potentially leading to allosteric modulation or competitive inhibition. These findings are supported by experimental data from high-throughput screening assays conducted by several research groups.
The synthesis of 1H-Pyrazol-4-amine, 1-(4-pentyn-1-yl)-, hydrochloride (1:1) involves multi-step organic transformations that highlight the synthetic ingenuity required to produce complex molecules. Key steps include the formation of the pyrazole ring followed by functionalization with the pentynyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the alkyne functionality with high selectivity and yield.
The pharmaceutical industry has long recognized the importance of structurally diverse compounds in drug discovery pipelines. CAS no2870668-39-4 corresponds to a molecule that exemplifies this principle by combining multiple pharmacophoric elements into a single framework. The pyrazole core provides a scaffold for further derivatization while the pentynyl group offers opportunities for interaction with biological targets. Such multifunctional molecules are often more potent and selective than their simpler counterparts.
In conclusion, 1H-Pyrazol-4-am ine, (4-penty n -ly )-, hydroch lor ide ( ( : )) represents a promising lead compound for further exploration in chemical biology and drug development. Its unique structural features and potential biological activities make it an attractive candidate for both academic research and industrial applications. As our understanding of molecular interactions continues to grow, CAS no2870668 -39 - will undoubtedly play a significant role in shaping future therapeutic strategies.
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